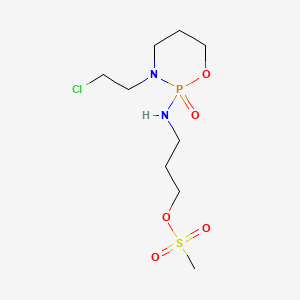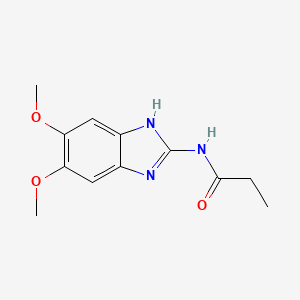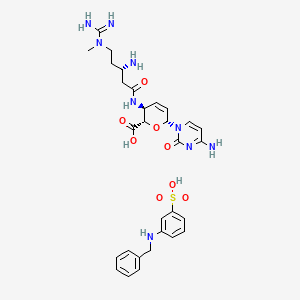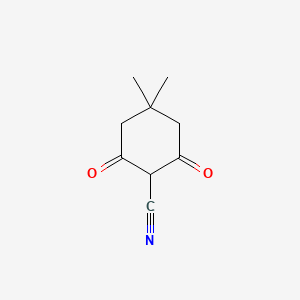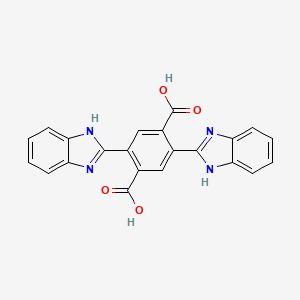
Agn-PC-0mvvdo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0mvvdo is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0mvvdo typically involves several synthetic routes. One common method is the wet chemical method, which includes the polyol method. This method is preferred due to its dimension controllability, production cost, and productivity . The polyol method involves the reduction of metal salts in the presence of a polyol, such as ethylene glycol, which acts as both a reducing agent and a solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and hydrothermal methods can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0mvvdo undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive sites, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The reaction conditions, including temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the products formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced metal species. Substitution reactions often result in the formation of halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0mvvdo has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and disinfectants . In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools . Industrial applications include its use in the production of advanced materials and nanotechnology .
Wirkmechanismus
The mechanism of action of Agn-PC-0mvvdo involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins or enzymes, altering their activity and leading to various physiological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Agn-PC-0mvvdo include other silver-based compounds and nanomaterials, such as silver nanoparticles and silver azide . These compounds share some properties with this compound but differ in their reactivity, stability, and specific applications.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it particularly suitable for certain applications. For example, its stability and reactivity under specific conditions make it an excellent candidate for use in catalytic processes and antimicrobial treatments .
Eigenschaften
CAS-Nummer |
41887-96-1 |
|---|---|
Molekularformel |
C22H14N4O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2,5-bis(1H-benzimidazol-2-yl)terephthalic acid |
InChI |
InChI=1S/C22H14N4O4/c27-21(28)13-10-12(20-25-17-7-3-4-8-18(17)26-20)14(22(29)30)9-11(13)19-23-15-5-1-2-6-16(15)24-19/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI-Schlüssel |
XIXSFKZVUQGHBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3C(=O)O)C4=NC5=CC=CC=C5N4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


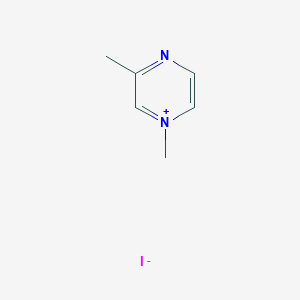
![4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile](/img/structure/B14673402.png)

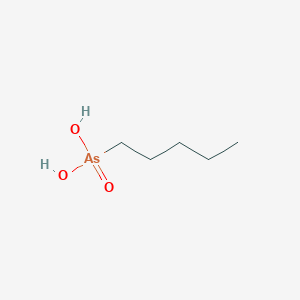
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
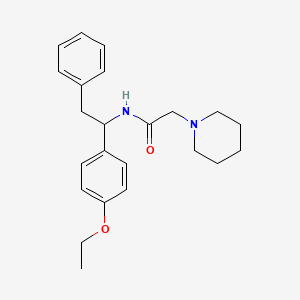
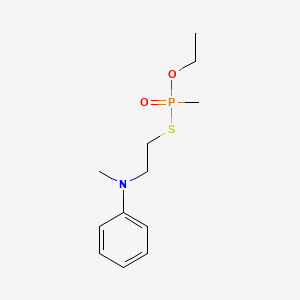

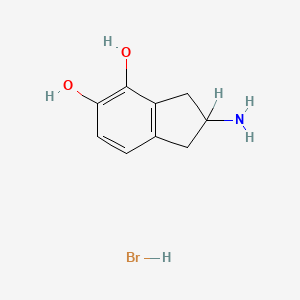
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
